5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid

Übersicht

Beschreibung

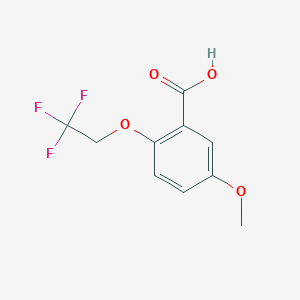

5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O4 It is characterized by the presence of a methoxy group and a trifluoroethoxy group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 5-methoxy-2-hydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

Temperature: Elevated temperatures to facilitate the esterification process.

Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Analyse Chemischer Reaktionen

Types of Reactions

5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The trifluoroethoxy group can be reduced under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

Oxidation: Formation of this compound derivatives with additional carboxyl groups.

Reduction: Formation of partially or fully reduced trifluoroethoxy derivatives.

Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Intermediate for Drug Synthesis

5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of Flecainide , an antiarrhythmic agent used to treat heart rhythm disorders. The compound's trifluoroethoxy group enhances its pharmacological properties, making it an attractive candidate for drug development .

1.2 Anti-Cancer and Anti-Diabetic Properties

Recent studies have highlighted the potential of derivatives of this compound in anti-cancer and anti-diabetic therapies. In vitro assays have shown that compounds derived from this acid exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death . Additionally, in vivo studies using genetically modified models have demonstrated its capability to lower glucose levels, suggesting potential applications in diabetes management .

Material Science Applications

2.1 Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer chemistry. Its ability to act as a building block allows for the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are valuable in industries requiring durable and resilient products .

2.2 Coatings and Adhesives

Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives that require specific performance characteristics such as water repellency and thermal resistance. The incorporation of trifluoroethoxy groups can enhance the durability of coatings against environmental degradation .

Research Case Studies

Wirkmechanismus

The mechanism of action of 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoroethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid: Characterized by the presence of both methoxy and trifluoroethoxy groups.

This compound derivatives: Compounds with similar structures but different substituents on the aromatic ring.

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: Contains two trifluoroethoxy groups instead of one.

Uniqueness

This compound is unique due to the combination of methoxy and trifluoroethoxy groups, which impart distinct chemical and physical properties

Biologische Aktivität

5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and various applications in scientific research and medicine.

This compound is characterized by the presence of a methoxy group and a trifluoroethoxy group attached to a benzoic acid structure. These functional groups contribute to its unique chemical properties, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound's hydrophobicity, which can affect its binding affinity to proteins and other biomolecules. The methoxy group may also play a role in modulating these interactions, potentially leading to the inhibition or activation of various biochemical pathways .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cytotoxic Effects : In vitro assays using glioblastoma cell lines (LN229) showed that derivatives of this compound induced apoptosis and reduced cell viability significantly. The IC50 values for some derivatives were reported as low as 8.141 µM, indicating potent cytotoxicity .

- Mechanistic Studies : The compound was shown to cause DNA fragmentation in treated cancer cells, confirming its role in triggering apoptotic pathways .

Anti-Diabetic Activity

In vivo studies utilizing genetically modified models such as Drosophila melanogaster indicated that certain derivatives of this compound exhibited anti-diabetic effects by significantly lowering glucose levels in the tested organisms .

Anti-Inflammatory and Analgesic Effects

The compound has also been explored for its anti-inflammatory and analgesic properties. Research suggests that it may inhibit specific inflammatory pathways, although detailed studies are still needed to elucidate these effects fully .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Methoxy, Trifluoroethoxy | Anticancer, Anti-diabetic |

| 5-Methoxy-2-nitrobenzoic Acid | Methoxy, Nitro | Reduced hydrophobicity; altered activity |

| 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid | Two Trifluoroethoxy | Enhanced hydrophobicity; potential for higher activity |

The presence of both methoxy and trifluoroethoxy groups in this compound distinguishes it from other derivatives and contributes to its enhanced biological activities .

Case Studies

- Cytotoxicity in Glioblastoma Cells : A study demonstrated that treatment with this compound led to significant cell death in glioblastoma cells through apoptosis induction. The study utilized MTT assays and colony formation assays to quantify cell viability and apoptosis rates .

- Drosophila Model for Diabetes : In another study using Drosophila melanogaster, the compound's derivatives showed substantial reductions in glucose levels compared to control groups. This suggests potential therapeutic applications for diabetes management .

Eigenschaften

IUPAC Name |

5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-16-6-2-3-8(7(4-6)9(14)15)17-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURIZVDDERDREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379495 | |

| Record name | 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-34-2 | |

| Record name | 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.